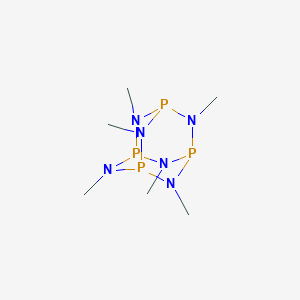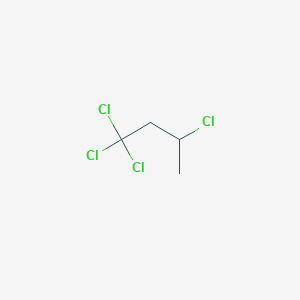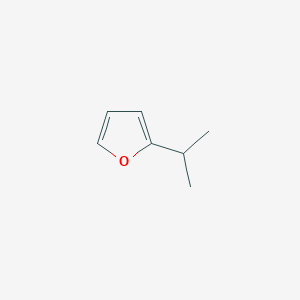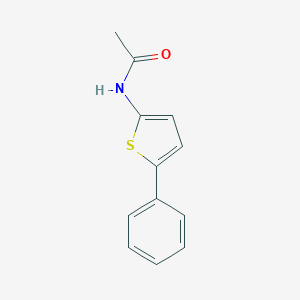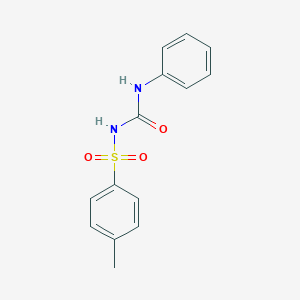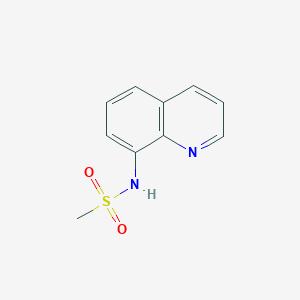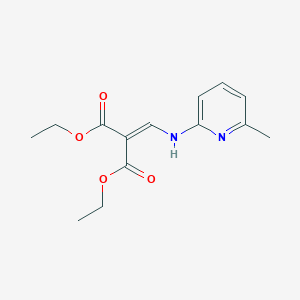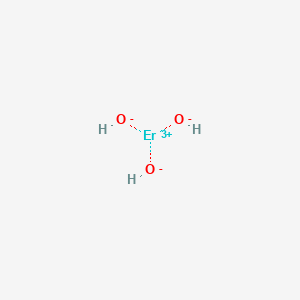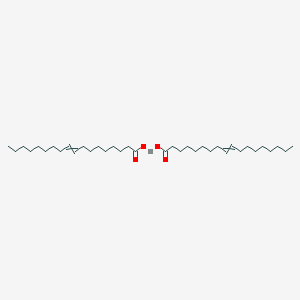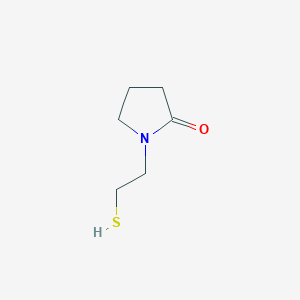![molecular formula C9H14O B076264 6-Methylbicyclo[4.2.0]octan-2-one CAS No. 13404-66-5](/img/structure/B76264.png)
6-Methylbicyclo[4.2.0]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylbicyclo[4.2.0]octan-2-one, also known as campholenic aldehyde, is a bicyclic ketone compound that is widely used in the field of organic chemistry. It is a colorless liquid with a strong odor and is usually obtained through the oxidation of camphor. This compound has a wide range of applications in various fields, including pharmaceuticals, perfumes, and flavors.
Mecanismo De Acción
The mechanism of action of 6-Methylbicyclo[4.2.0]octan-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Efectos Bioquímicos Y Fisiológicos
6-Methylbicyclo[4.2.0]octan-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help protect against oxidative stress and prevent the development of certain diseases. It has also been found to possess anti-inflammatory properties, which may help reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methylbicyclo[4.2.0]octan-2-one in lab experiments include its availability, low cost, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its strong odor, which may affect experimental results.
Direcciones Futuras
There are several future directions for research on 6-Methylbicyclo[4.2.0]octan-2-one. One area of research is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential use as a drug delivery agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-Methylbicyclo[4.2.0]octan-2-one is usually carried out through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The reaction is usually carried out in the presence of a solvent such as ethanol or acetic acid, and the product is obtained through distillation.
Aplicaciones Científicas De Investigación
6-Methylbicyclo[4.2.0]octan-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery agent.
Propiedades
Número CAS |
13404-66-5 |
|---|---|
Nombre del producto |
6-Methylbicyclo[4.2.0]octan-2-one |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
6-methylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C9H14O/c1-9-5-2-3-8(10)7(9)4-6-9/h7H,2-6H2,1H3 |
Clave InChI |
FWTMYKRBOCLDKB-UHFFFAOYSA-N |
SMILES |
CC12CCCC(=O)C1CC2 |
SMILES canónico |
CC12CCCC(=O)C1CC2 |
Sinónimos |
6-Methylbicyclo[4,2,0]-octan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



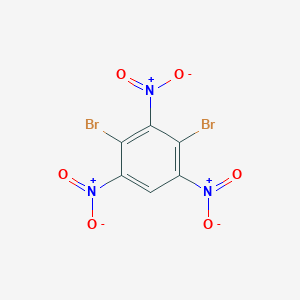
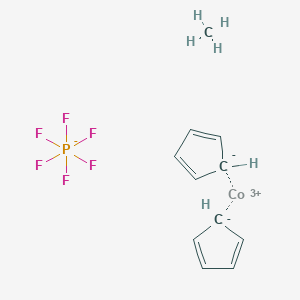
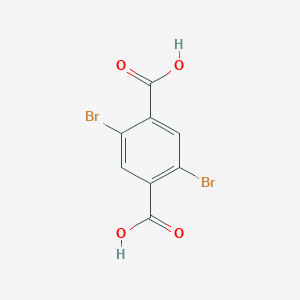
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
